![molecular formula C26H28F3N5O4 B2471359 DO34 analog CAS No. 2098969-71-0](/img/structure/B2471359.png)
DO34 analog
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DO34 analog is a compound with intriguing pharmacological properties. It serves as a triazole DAGL (α) inhibitor . The compound was extracted from patent WO2017096315 A1 , specifically identified as compound 100 . As a DAGL inhibitor, it plays a crucial role in modulating the endocannabinoid system.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Cardioprotective Effects of miR-34a Silencing
miR-34a, upregulated by exposure to anthracyclines, contributes to cardiac damage. A study explored the cardioprotective properties of Ant34a, a specific antimiR-34a, in a model of doxorubicin-induced cardiotoxicity. Systemic administration of Ant34a silenced miR-34a expression in the myocardium, mitigating doxorubicin-induced cardiac dysfunction. It triggered the upregulation of prosurvival targets of miR-34a, such as Bcl-2 and SIRT1, reducing myocardial apoptosis, senescence, fibrosis, and inflammation, suggesting the potential clinical relevance of miR-34a therapeutic inhibition in attenuating doxorubicin-induced heart toxicity (Piegari et al., 2020).
Optimizing Genome Editing in CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs)
A study aimed to optimize genome editing in CD34+ HSPCs using the CRISPR-Cas9 system. Modified synthetic guide RNAs (gRNAs) were delivered to CD34+ HSPCs targeting therapeutically relevant genes. The inclusion of an Alt-R electroporation enhancer (EE) and using excess gRNA over Cas9 protein improved editing efficiency, providing a DNA-free alternative suitable for therapeutic applications. The study also presented an experimental framework for identifying off-target effects, which may facilitate the implementation of genome editing in CD34+ HSPCs for research and therapy (Shapiro et al., 2020).
Hyaluronic Acid-Modified Nanoparticles for Codelivery of miR34a and Doxorubicin
This research developed a chitosan-based nanosystem (CCmDH NPs) for the codelivery of miR34a and doxorubicin to reverse the resistance of breast cancer cells to doxorubicin. The system showed the ability to protect miR34a from degradation and deliver it along with doxorubicin into drug-resistant cells, inhibiting proliferation and promoting apoptosis. The CCmDH NPs significantly reduced tumor growth in vivo, indicating their potential in treating metastatic doxorubicin-resistant breast cancer models (Yang et al., 2021).
Propiedades
IUPAC Name |
tert-butyl 3-benzyl-4-[4-[4-(trifluoromethoxy)phenyl]triazole-2-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F3N5O4/c1-25(2,3)38-24(36)32-13-14-33(20(17-32)15-18-7-5-4-6-8-18)23(35)34-30-16-22(31-34)19-9-11-21(12-10-19)37-26(27,28)29/h4-12,16,20H,13-15,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLTTXIIPQGUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3N=CC(=N3)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 129201716 |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.